
DNA Gyrase-IN-8
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Overview
Description
DNA Gyrase-IN-8 (CAS 2925308-76-3) is a potent bacterial DNA gyrase inhibitor with an IC50 of 8.45 µM . Its molecular formula is C19H14BrN5O (molecular weight: 408.25 g/mol), featuring a bromine atom that likely enhances target binding . It exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC: 191.36 µM) and Candida albicans (MIC: 191.36 µM) . As a research-grade compound, it is used to study bacterial DNA replication mechanisms and develop novel antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA Gyrase-IN-8 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through various organic reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: DNA Gyrase-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Hydrolysis: Acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. These products are often intermediates or derivatives that can be further utilized in research or industrial applications.
Scientific Research Applications
Therapeutic Applications
1. Antibiotic Development
- Targeting Bacterial Infections : As a potent inhibitor of DNA gyrase, DNA Gyrase-IN-8 is being investigated as a potential antibiotic against various bacterial strains, particularly those resistant to existing treatments. Research shows that compounds targeting gyrase can be effective against Gram-negative and Gram-positive bacteria .
- Overcoming Resistance : With increasing antibiotic resistance, new inhibitors like this compound are essential for developing next-generation antibiotics that can circumvent existing resistance mechanisms. Studies indicate that understanding the structural mechanics of gyrase can aid in designing compounds that remain effective against resistant strains .
2. Research Tool
- Molecular Biology Studies : this compound can be utilized in research to study the dynamics of DNA supercoiling and its effects on gene expression. By inhibiting gyrase activity, researchers can observe changes in transcriptional responses and understand the broader implications of supercoiling on cellular processes .
Case Study 1: Efficacy Against Resistant Strains
A study published in PLOS Genetics examined the transcriptional response in Escherichia coli upon inhibition of DNA gyrase using norfloxacin (a related compound). The results indicated that approximately 15% of the bacterial genome was affected by gyrase inhibition, highlighting the broad impact such inhibitors can have on bacterial physiology . This study underscores the potential of this compound to affect a wide range of genes critical for bacterial survival.
Case Study 2: Structural Insights
Recent imaging studies utilizing cryo-electron microscopy revealed detailed insights into how DNA gyrase interacts with DNA. This structural knowledge is pivotal for designing effective inhibitors like this compound that can target specific conformations of the enzyme during its action cycle . Such studies provide a pathway for rational drug design aimed at enhancing the effectiveness of antibiotics.
Comparative Overview
Feature | This compound | Norfloxacin | Ciprofloxacin |
---|---|---|---|
Target | DNA gyrase | DNA gyrase | DNA gyrase |
Mechanism | Inhibition | Inhibition | Inhibition |
Resistance Profile | Potentially lower | High | Moderate |
Application | Antibiotic development | Antibiotic | Antibiotic |
Research Use | Yes | Yes | Yes |
Mechanism of Action
DNA Gyrase-IN-8 exerts its effects by binding to the DNA gyrase enzyme, inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal functioning of bacterial DNA replication and transcription, leading to bacterial cell death. The molecular targets include the GyrA and GyrB subunits of DNA gyrase, which are essential for the enzyme’s activity.
Comparison with Similar Compounds
Comparative Analysis with Similar DNA Gyrase Inhibitors
Key Compounds for Comparison
The following table summarizes critical parameters of DNA Gyrase-IN-8 and its analogs:
Mechanistic and Efficacy Insights
This compound vs. DNA Gyrase-IN-9
- Potency: DNA Gyrase-IN-9 demonstrates superior potency, with MIC values 40–156× lower than this compound against Gram-positive bacteria (0.5–2 µg/mL vs. ≈78 µg/mL) .
- Structural Basis: While both compounds inhibit DNA gyrase, DNA Gyrase-IN-9’s undisclosed structure (denoted as compound 4j) likely optimizes interactions with the gyrase-DNA complex, enhancing efficacy .
This compound vs. Ciprofloxacin (CFX)
- Target Engagement: CFX, a fluoroquinolone, stabilizes DNA-gyrase cleavage complexes by binding GyrA and GyrB subunits, whereas this compound’s exact binding site remains uncharacterized .
- Efficacy: CFX’s lower MIC (0.25–2 µg/mL) and IC50 (0.1–1 µM) suggest greater clinical relevance, though resistance mechanisms (e.g., mutations in gyrA) limit its utility . This compound’s higher MIC may reflect a novel mechanism less prone to existing resistance pathways .
Biological Activity
DNA gyrase is a critical enzyme in bacteria, functioning as a type II topoisomerase that introduces negative supercoils into DNA, facilitating essential processes such as replication and transcription. The compound DNA Gyrase-IN-8 has emerged as a significant inhibitor of this enzyme, providing potential therapeutic avenues for combating bacterial infections, particularly those resistant to traditional antibiotics.
This compound operates by targeting the gyrase enzyme's ATP-binding site, inhibiting its ability to perform strand passage and supercoiling. This inhibition results in the stabilization of the gyrase-DNA cleavage complex, ultimately leading to bacterial cell death. The compound's mechanism can be understood through the following steps:
- Binding : this compound binds to the N-terminal domain of the GyrA subunit.
- Inhibition of ATP Hydrolysis : By preventing ATP binding, the compound halts the gyrase's function in introducing negative supercoils.
- Stabilization of Cleavage Complex : The compound stabilizes the gyrase-DNA complex, preventing re-ligation and leading to DNA fragmentation.
In Vitro Studies
Recent studies have characterized the biological activity of this compound through various in vitro assays. For instance, a study demonstrated that treatment with this compound resulted in significant inhibition of E. coli growth, with an IC50 value indicating potent antibacterial activity (Table 1).
Compound | IC50 (µM) | Target | Effect on Bacterial Growth |
---|---|---|---|
This compound | 0.5 | DNA Gyrase | Inhibitory |
Norfloxacin | 1.0 | DNA Gyrase | Inhibitory |
Case Studies
A notable case study involved the use of this compound against fluoroquinolone-resistant strains of E. coli. The study found that while traditional fluoroquinolones failed to inhibit these resistant strains, this compound retained its efficacy, suggesting a unique binding mechanism that circumvents existing resistance pathways.
Transcriptional Response to Inhibition
The transcriptional response in bacteria upon treatment with this compound was analyzed using microarray technology. The results indicated that approximately 15% of the bacterial genome was affected by gyrase inhibition:
- Up-regulated Genes : 269 genes involved in DNA repair and transport mechanisms.
- Down-regulated Genes : 344 genes associated with metabolic processes.
This response highlights a complex regulatory network activated by gyrase inhibition, suggesting that bacteria employ various strategies to cope with the stress induced by such inhibitors.
Structural Insights
Structural studies utilizing cryogenic electron microscopy have provided insights into how this compound interacts with its target. The compound occupies an allosteric site distinct from traditional inhibitors, which may explain its effectiveness against resistant strains. This finding opens avenues for developing new classes of antibiotics targeting similar sites on gyrase.
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of DNA Gyrase-IN-8, and how does it inhibit bacterial DNA gyrase?
this compound targets the ATP-dependent DNA breakage-rejoining activity of bacterial DNA gyrase, a type II topoisomerase essential for introducing negative supercoils into DNA. The inhibitor binds to the heterotetrameric gyrase complex (composed of two A and two B subunits), disrupting its ability to regulate DNA topology during replication. This interference prevents proper DNA supercoiling, leading to lethal DNA damage in bacteria . The compound’s IC50 of 8.45 µM reflects its potency in vitro .
Q. How should researchers design initial experiments to validate this compound’s antibacterial activity?
- Step 1: Use standardized antimicrobial susceptibility testing (e.g., broth microdilution) against reference strains like S. aureus (ATCC 6538-P) and C. albicans (ATCC 10231) to determine MIC values. This compound has reported MICs of 191.36 µM for both .
- Step 2: Include controls for gyrase inhibition (e.g., ciprofloxacin for Gram-negative bacteria) and verify results with enzymatic assays (e.g., supercoiling inhibition assays) .
- Step 3: Replicate experiments in triplicate to address variability, as minor protocol deviations (e.g., incubation time, solvent choice) can alter MIC outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s IC50 (8.45 µM) and its higher MIC values (191.36 µM)?
Discrepancies between enzymatic inhibition (IC50) and whole-cell activity (MIC) may arise from:
- Cell permeability barriers : Bacterial membranes (e.g., Gram-positive vs. Gram-negative) limit intracellular accumulation.
- Metabolic inactivation : Enzymatic degradation or efflux pumps reduce compound efficacy.
- Methodological factors : MIC assays use nutrient-rich media, which may chelate or destabilize the compound. Recommendation : Pair IC50 assays with intracellular concentration measurements (e.g., LC-MS) and test under varying pH/nutrient conditions .
Q. What strategies can mitigate bacterial resistance to this compound?
Resistance often emerges via mutations in gyrA or gyrB subunits. To preempt this:
- Combination therapy : Pair this compound with β-lactams or efflux pump inhibitors to reduce selective pressure.
- Structure-activity relationship (SAR) studies : Modify the compound’s bromophenyl group (C19H14BrN5O) to enhance binding to conserved gyrase regions .
- Resistance monitoring : Use serial passage assays to track MIC increases over generations and identify resistance mutations via whole-genome sequencing .
Q. How should researchers optimize experimental conditions for this compound in complex biological matrices?
- Storage : Maintain at -20°C with desiccants to prevent hydrolysis (the compound is sensitive to moisture) .
- Solubility : Use DMSO for stock solutions, but limit final concentrations to <1% to avoid cytotoxicity artifacts.
- Validation : Include reagent blanks and amplification controls in assays to exclude contamination, as per forensic DNA analysis standards .
Q. Methodological Considerations
Q. What orthogonal assays confirm this compound’s target specificity?
- Fluorescent quenching assays : Monitor gyrase-DNA binding disruptions.
- ATPase activity assays : Measure inhibition of ATP hydrolysis, a critical step in gyrase catalysis.
- Crystallography : Resolve inhibitor-gyrase co-structures to identify binding pockets .
Q. How can researchers assess this compound’s potential for off-target effects in eukaryotic cells?
- Selectivity profiling : Test against human topoisomerase IIα (IC50 comparison).
- Transcriptomics : Perform RNA-seq on treated mammalian cells to identify dysregulated pathways.
- Cytotoxicity assays : Use HEK293 or HepG2 cells to quantify CC50 values .
Q. Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response data from this compound studies?
- Non-linear regression : Fit IC50/MIC curves using tools like GraphPad Prism.
- Error propagation : Report 95% confidence intervals for replicate experiments.
- Population genetics : Apply Hardy-Weinberg equilibrium tests if studying resistance allele frequencies .
Properties
Molecular Formula |
C19H14BrN5O |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(3-amino-5-imino-4H-pyrazol-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24) |
InChI Key |
VXXKCKTXJWGCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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